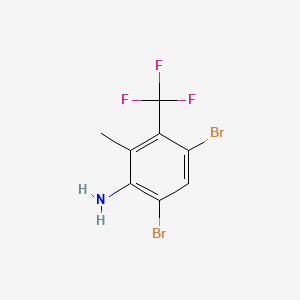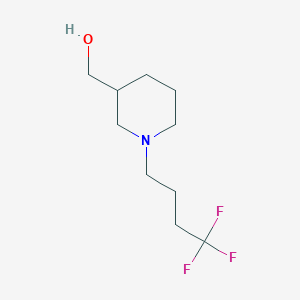
(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline is a stereoisomer of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by its three hydroxyl groups and a hydroxymethyl group, making it a unique derivative of proline. Its unique structure allows it to participate in various biochemical reactions and makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline typically involves the hydroxylation of L-proline. One common method includes the use of oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired hydroxylated product.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes that specifically hydroxylate proline. These enzymatic methods are advantageous due to their high specificity and mild reaction conditions, which reduce the need for harsh chemicals and high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to collagen synthesis and stability.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism by which (3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline exerts its effects involves its interaction with enzymes and proteins. The hydroxyl groups allow it to form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. This compound can also act as a substrate for enzymes involved in hydroxylation and other biochemical reactions, thereby participating in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-D-proline: A stereoisomer with similar chemical properties but different biological activity.
Hydroxyproline: Another hydroxylated derivative of proline, commonly found in collagen.
L-Proline: The parent compound, which lacks the additional hydroxyl groups.
Uniqueness
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H11NO5 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO5/c8-1-2-4(9)5(10)3(7-2)6(11)12/h2-5,7-10H,1H2,(H,11,12) |
Clé InChI |
OGDAGJPNPKUXMD-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(N1)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





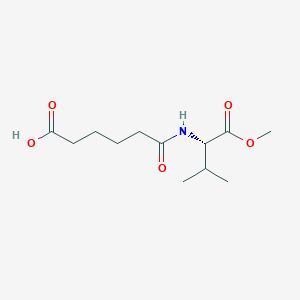
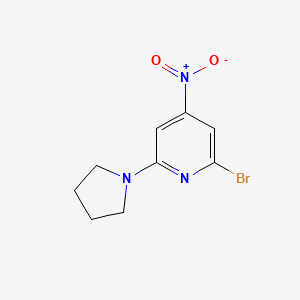
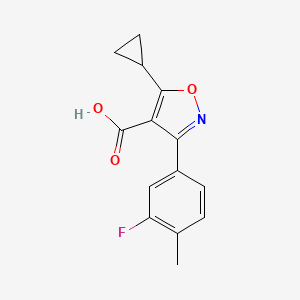

![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B14769777.png)
![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)
